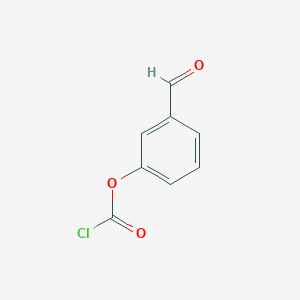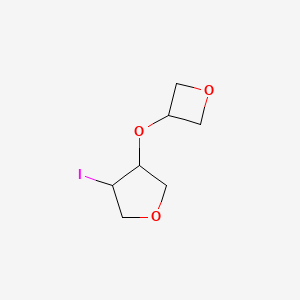
3-Iodo-4-(oxetan-3-yloxy)oxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-4-(oxetan-3-yloxy)oxolane is a chemical compound with the molecular formula C₇H₁₁IO₃ and a molecular weight of 270.06 g/mol . This compound features an oxetane ring, which is a four-membered cyclic ether, and an oxolane ring, which is a five-membered cyclic ether. The presence of an iodine atom and an oxetane moiety makes this compound interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-4-(oxetan-3-yloxy)oxolane typically involves the formation of the oxetane ring followed by iodination. One common method is the intramolecular cyclization of a suitable precursor, such as an epoxide or a halohydrin, under basic conditions . The oxetane ring can also be formed through [2+2] cycloaddition reactions involving alkenes and carbonyl compounds .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-4-(oxetan-3-yloxy)oxolane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The oxetane ring can be oxidized to form more reactive intermediates, which can then participate in further chemical transformations.
Ring-Opening Reactions: The oxetane ring is prone to ring-opening reactions, especially under acidic or basic conditions, leading to the formation of linear or branched products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and primary amines.
Oxidation Reactions: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used to oxidize the oxetane ring.
Ring-Opening Reactions: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate the ring-opening of the oxetane ring.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted oxolanes, while ring-opening reactions can produce linear or branched alcohols or ethers .
Scientific Research Applications
3-Iodo-4-(oxetan-3-yloxy)oxolane has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Iodo-4-(oxetan-3-yloxy)oxolane involves its ability to undergo various chemical transformations due to the presence of reactive functional groups. The oxetane ring can participate in ring-opening reactions, while the iodine atom can be substituted by other nucleophiles . These reactions can lead to the formation of new compounds with different biological or chemical activities. The specific molecular targets and pathways involved depend on the nature of the products formed from these reactions .
Comparison with Similar Compounds
Similar Compounds
3-Iodo-4-(oxetan-3-yloxy)oxane: Similar to 3-Iodo-4-(oxetan-3-yloxy)oxolane but with a different ring structure.
3-Iodo-4-(oxetan-3-yloxy)tetrahydrofuran: Another similar compound with a tetrahydrofuran ring instead of an oxolane ring.
3-Iodo-4-(oxetan-3-yloxy)cyclopentane: Features a cyclopentane ring instead of an oxolane ring.
Uniqueness
This compound is unique due to the combination of an oxetane ring and an oxolane ring in its structure.
Properties
Molecular Formula |
C7H11IO3 |
|---|---|
Molecular Weight |
270.06 g/mol |
IUPAC Name |
3-iodo-4-(oxetan-3-yloxy)oxolane |
InChI |
InChI=1S/C7H11IO3/c8-6-3-10-4-7(6)11-5-1-9-2-5/h5-7H,1-4H2 |
InChI Key |
YRPCMPPWJJMWRW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)OC2COCC2I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13285413.png)

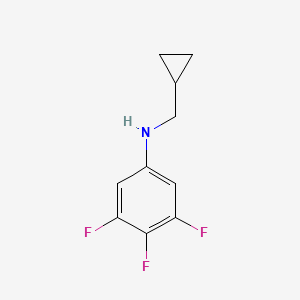
![n-Isopropyl-2,2-dimethylbenzo[d][1,3]dioxol-5-amine](/img/structure/B13285433.png)
![1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13285440.png)
![1-[4-(Difluoromethoxy)phenyl]ethane-1-thiol](/img/structure/B13285446.png)
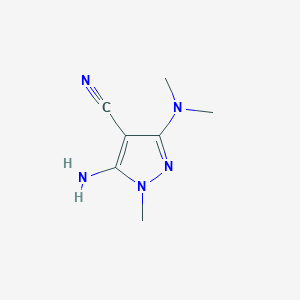
![2-{[(2-Ethoxyethyl)amino]methyl}-4-methylphenol](/img/structure/B13285459.png)
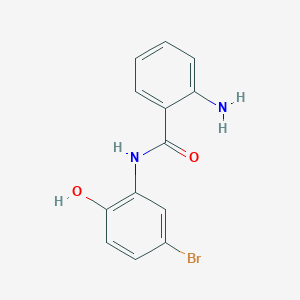
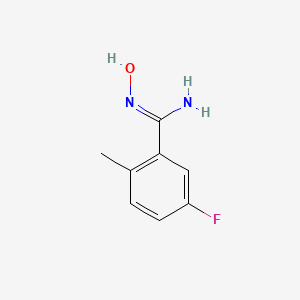
![4-[(Thian-4-yl)amino]butan-2-ol](/img/structure/B13285465.png)
![3-[(Pent-3-yn-1-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13285469.png)
